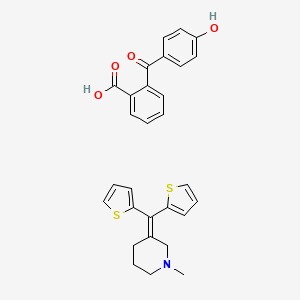
Casbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Casbene is a diterpene comprising bicyclo[12.1.0]pentadeca-2,6,10-triene having three methyl substituents located at the 3-, 7- and 11-positions as well as gem-dimethyl groups at the 15-position. It has a role as an antifungal agent. It derives from a hydride of a casbane.
Applications De Recherche Scientifique
Biosynthesis and Enzymatic Activity
Biosynthesis in Response to Fungal Infection : Casbene, a macrocyclic diterpene hydrocarbon, is produced in young castor bean seedlings in response to fungal infections like Rhizopus stolonifer. The enzyme activities involved in casbene biosynthesis increase significantly in infected tissues compared to sterile conditions, especially the activities of farnesyl pyrophosphate synthetase, geranylgeranyl pyrophosphate synthetase, and casbene synthetase. These enzymes are localized in the proplastids of infected tissues, indicating the induction of casbene biosynthesis enzymes during fungal infection (Dudley, Dueber, & West, 1986).
Improved Casbene Production in Microbial Hosts : By engineering Saccharomyces cerevisiae with specific enzymes, notably geranylgeranyl diphosphate synthase and casbene synthase, researchers enhanced the biosynthesis of casbene to a significant level (up to 108.5 mg/L). This showcases the potential for microbial production of casbene for various applications, leveraging the metabolic capabilities of yeast (Callari, Meier, Ravasio, & Heider, 2018).
Expression and Characterization in Escherichia coli : Casbene synthase was successfully expressed in E. coli, and the recombinant enzyme was characterized. This achievement indicates the feasibility of producing casbene using bacterial systems, providing insights into its biosynthesis and potential for large-scale production (Hill, Cane, Mau, & West, 1996).
Chemical Synthesis and Structural Analysis 4. Total Synthesis and Structural Analysis : The total synthesis of casbene has been achieved, providing a method for its chemical production. This synthesis is crucial for understanding the compound's structure and properties, potentially leading to novel applications in various fields (Crombie, Kneen, Pattenden, & Whybrow, 1980).
- Synthesis via Intramolecular Cyclopropanation : An approach to synthesizing casbene through intramolecular cyclopropanation was explored, although it yielded low results. This research adds to the understanding of possible synthetic pathways for casbene (Doyle & Yan, 2002).
Propriétés
Nom du produit |
Casbene |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(2E,6E,10E)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene |
InChI |
InChI=1S/C20H32/c1-15-8-6-10-16(2)12-13-18-19(20(18,4)5)14-17(3)11-7-9-15/h9-10,14,18-19H,6-8,11-13H2,1-5H3/b15-9+,16-10+,17-14+ |
Clé InChI |
ZJMVJDFTNPZVMB-QOCMWZQCSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C/C2C(C2(C)C)CC/C(=C/CC1)/C)/C |
SMILES |
CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |
SMILES canonique |
CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
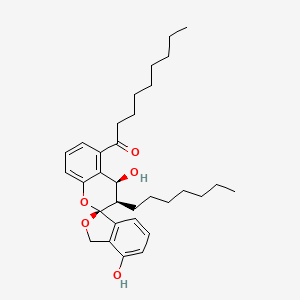
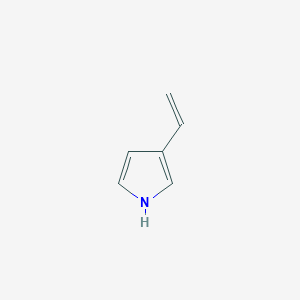
![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)

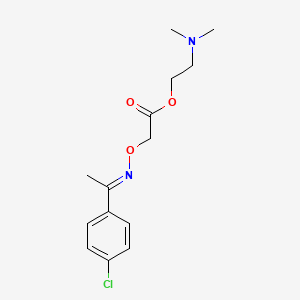
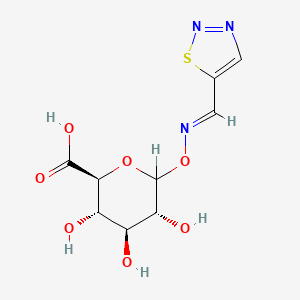

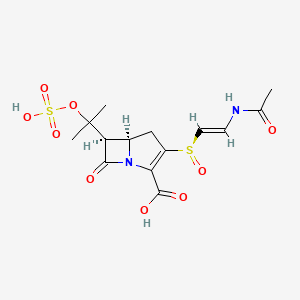
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)


